molecular formula C10H8ClFN2O2 B2788466 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole CAS No. 929975-09-7

5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole

Cat. No. B2788466
CAS RN: 929975-09-7
M. Wt: 242.63
InChI Key: OGEDYWKOXPLQFM-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole” is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of a chloromethyl group (-CH2Cl) and a fluorophenoxymethyl group (-CH2O-C6H4-F) suggests that this compound might have interesting reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through cyclization of a precursor containing the necessary functional groups . The chloromethyl and fluorophenoxymethyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the chloromethyl and fluorophenoxymethyl groups attached at the 5 and 3 positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloromethyl and fluorophenoxymethyl groups. The chlorine atom in the chloromethyl group is a good leaving group, suggesting that this compound could undergo nucleophilic substitution reactions . The fluorine atom in the fluorophenoxymethyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring, chloromethyl group, and fluorophenoxymethyl group could confer polarity to the molecule, affecting its solubility, boiling point, melting point, and other properties .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in biological systems, its activity would likely depend on its interactions with biological molecules .

Safety and Hazards

As with any chemical compound, handling “5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole” would require appropriate safety measures. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known at this time .

Future Directions

The study of “5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole” and similar compounds could open up new avenues in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

5-(chloromethyl)-3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O2/c11-5-10-13-9(14-16-10)6-15-8-3-1-7(12)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEDYWKOXPLQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NOC(=N2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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